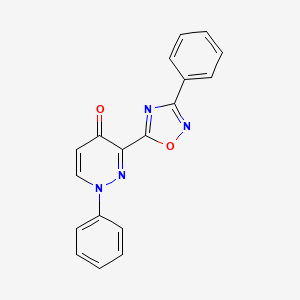

![molecular formula C20H22N6O2S B2538033 3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034298-62-7](/img/structure/B2538033.png)

3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrazole and pyrazolo[3,4-d]pyridazine derivatives has been reported using 1,3-dipolar cycloaddition reactions and microwave-assisted synthesis . For instance, the synthesis of pyrazolo[3,4-d]pyridazine derivatives linked to a diaryl sulfone moiety was achieved using a solid base catalyst under microwave irradiation . Similarly, the synthesis of sulfonamide and amide derivatives incorporating a piperazine ring and an imidazo[1,2-b]pyridazine moiety was performed by reacting chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, which is known to be a versatile moiety in medicinal chemistry, often used to improve the solubility and bioavailability of pharmaceuticals . The presence of a sulfonyl group is indicative of a possible sulfonamide linkage, which is a common feature in many drugs due to its bioactive properties . The pyrazole ring is another pharmacophore that is frequently found in compounds with a variety of biological activities .

Chemical Reactions Analysis

The compound's chemical reactivity can be inferred from the behavior of similar structures. For example, pyridazine derivatives can undergo 1,3-dipolar cycloaddition reactions to form various cycloadducts, which can be further transformed into different derivatives depending on the reaction conditions . The piperazine moiety can be involved in bioactivation processes, potentially leading to the formation of reactive intermediates such as glyoxal .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest that it may possess certain characteristics. Piperazine derivatives are generally known for their solubility and ability to form salts, which can affect their pharmacokinetic properties . The presence of a sulfonyl group could confer some degree of water solubility, while the aromatic rings may contribute to the compound's lipophilicity .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized novel heterocyclic compounds containing sulfonyl and piperazine moieties, showing significant antimicrobial activities. For example, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared and tested for their antimicrobial activities, with some compounds found to be active against a range of bacterial strains (Ammar et al., 2004). Similarly, new sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and shown to possess in vitro antimicrobial activity against several bacterial and fungal strains (Bhatt et al., 2016).

Anti-inflammatory and Analgesic Activities

Research has also explored the anti-inflammatory and analgesic potential of synthesized compounds. For instance, aromatic sulfonamide derivatives have been evaluated for their anti-inflammatory and analgesic properties, exhibiting activity comparable to reference drugs (Abbas et al., 2016). This highlights the potential therapeutic applications of compounds containing sulfonamide and heterocyclic moieties in the treatment of pain and inflammation.

Antitumor Activity

The synthesis of novel heterocyclic compounds has extended to the evaluation of their antitumor properties. For instance, certain new N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and screened for their cytotoxicity and antioxidant activities, showing promising results against various cancer cell lines (Hamama et al., 2013). This indicates the potential of such compounds in developing new anticancer therapies.

Synthesis and Characterization

The synthesis and structural characterization of these compounds are crucial steps in exploring their scientific applications. Techniques such as microwave-assisted synthesis have been employed to efficiently generate pyrazoles and pyrazolo[3,4-d]pyridazines linked to diaryl sulfone moiety, which were then evaluated for their antimicrobial properties (Mady et al., 2016).

Future Directions

properties

IUPAC Name |

3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2S/c27-29(28,18-7-5-17(6-8-18)26-10-2-9-21-26)25-13-11-24(12-14-25)20-15-16-3-1-4-19(16)22-23-20/h2,5-10,15H,1,3-4,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXOVJOEVCNNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)

![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)

![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)

![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)